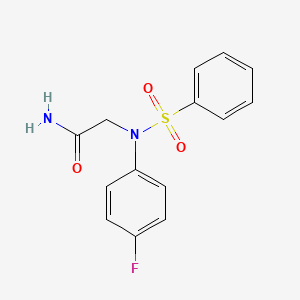
N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FP-Gly, is a chemical compound that has been studied extensively for its potential medical applications. It is a small molecule inhibitor that can selectively target certain enzymes and proteins in the body, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its ability to selectively target certain enzymes and proteins in the body. Specifically, this compound can bind to and inhibit the activity of enzymes known as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, this compound can help to prevent the spread of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. For example, studies have demonstrated that this compound can reduce the activity of MMPs in cancer cells, leading to decreased cell migration and invasion. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes in the body, which can help to improve the accuracy and reliability of their experiments. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to obtain pure samples for research purposes.
Future Directions
There are many potential future directions for research on N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus could be on developing new drugs that are based on the structure of this compound, which could have even greater specificity and efficacy for certain diseases. Additionally, researchers could investigate the potential use of this compound in combination with other drugs or therapies to enhance its effects. Finally, further studies could explore the safety and toxicity of this compound in humans, which could pave the way for its eventual use as a clinical therapy.
Synthesis Methods
The synthesis of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a reaction between 4-fluoroaniline and phenylsulfonyl chloride, followed by the addition of glycine. This process typically yields a pure form of this compound that can be used for further research.
Scientific Research Applications
N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising areas of research involves the use of this compound as an inhibitor of certain enzymes and proteins that are involved in the development of cancer, inflammation, and other diseases. This compound has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c15-11-6-8-12(9-7-11)17(10-14(16)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQYIWHTVLGLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

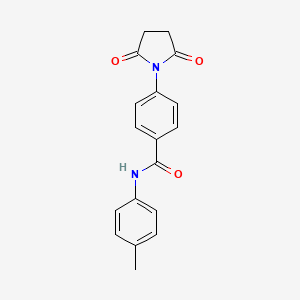

![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)
![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)

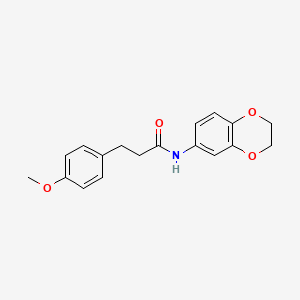
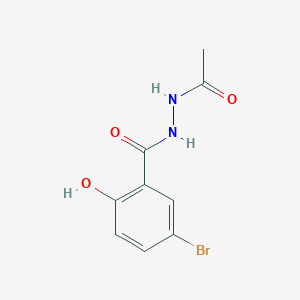
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5769522.png)
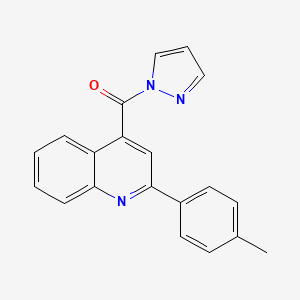
![4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B5769529.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]indoline](/img/structure/B5769535.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5769541.png)
